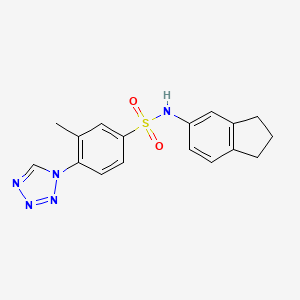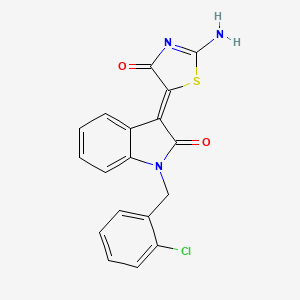
N-(2-methylbenzyl)-5-(1-naphthyl)-1,2,4-triazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylbenzyl)-5-(1-naphthyl)-1,2,4-triazin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MNA, and it is a triazine-based fluorescent probe that can detect the presence of metal ions. MNA has been used in various scientific studies to investigate its synthesis, mechanism of action, and biochemical and physiological effects.
作用機序
The mechanism of action of MNA involves the formation of a fluorescent complex with metal ions. MNA has a triazine-based structure that allows it to bind with metal ions through the formation of coordination bonds. The metal ions bind with the nitrogen atoms present in the triazine ring, which leads to the formation of a fluorescent complex. The fluorescence intensity of the complex is directly proportional to the concentration of metal ions present in the sample.
Biochemical and Physiological Effects:
MNA has been shown to have minimal biochemical and physiological effects on living organisms. Studies have shown that MNA is non-toxic and does not cause any adverse effects on the growth or development of cells. MNA has also been used in various studies to detect metal ions in biological samples without affecting the normal functioning of the cells.
実験室実験の利点と制限
One of the primary advantages of using MNA in lab experiments is its high sensitivity and selectivity towards metal ions. MNA can detect metal ions at very low concentrations, which makes it an ideal probe for detecting metal ions in biological and environmental samples. Another advantage of MNA is its ease of use and compatibility with various analytical techniques such as fluorescence spectroscopy and microscopy.
However, there are some limitations to using MNA in lab experiments. One of the limitations is its limited stability in aqueous solutions. MNA is prone to hydrolysis in water, which can affect its sensitivity and selectivity towards metal ions. Another limitation is its limited solubility in organic solvents, which can affect its compatibility with certain analytical techniques.
将来の方向性
There are several future directions for the use of MNA in scientific research. One of the future directions is the development of MNA-based sensors for the detection of metal ions in real-time. These sensors can be used in various fields such as environmental monitoring, food safety, and medical diagnostics. Another future direction is the modification of MNA to improve its stability and selectivity towards metal ions. This can be achieved by introducing functional groups that can enhance the binding affinity of MNA towards metal ions.
Conclusion:
In conclusion, N-(2-methylbenzyl)-5-(1-naphthyl)-1,2,4-triazin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNA is a triazine-based fluorescent probe that can detect the presence of metal ions. MNA has been used in various scientific studies to investigate its synthesis, mechanism of action, and biochemical and physiological effects. MNA has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成法
The synthesis of MNA involves a multi-step process that requires careful attention to detail. The first step involves the reaction of 2-nitrobenzyl chloride with 2-methylbenzylamine to form an intermediate product. The intermediate product is then reacted with 1-naphthylamine to form MNA. The final product is obtained after purification and characterization using various techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
MNA has been used in various scientific studies due to its potential applications in different fields. One of the primary applications of MNA is in the detection of metal ions. MNA can detect the presence of metal ions such as copper, zinc, and iron by forming a fluorescent complex with them. This property of MNA has been utilized in various studies to detect metal ions in biological samples such as blood and urine. MNA has also been used in environmental studies to detect the presence of metal ions in water and soil samples.
特性
IUPAC Name |
N-[(2-methylphenyl)methyl]-5-naphthalen-1-yl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-15-7-2-3-9-17(15)13-22-21-24-20(14-23-25-21)19-12-6-10-16-8-4-5-11-18(16)19/h2-12,14H,13H2,1H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFSXTGDWIKAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2=NC(=CN=N2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylphenyl)methyl]-5-naphthalen-1-yl-1,2,4-triazin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate](/img/structure/B5140340.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5140347.png)
![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140351.png)

![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5140361.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5140368.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5140385.png)


![N-benzyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline](/img/structure/B5140407.png)
![4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B5140436.png)